molecular formula C20H14BrN3OS2 B2547089 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 392303-13-8

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No.: B2547089
CAS No.: 392303-13-8
M. Wt: 456.38
InChI Key: BPBYKZKXWSJHFM-UHFFFAOYSA-N
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Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at position 5 and a 1-naphthamide moiety at position 2. The 1-naphthamide substituent introduces a bulky aromatic system, which may improve binding affinity through π-π stacking interactions.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS2/c21-15-10-8-13(9-11-15)12-26-20-24-23-19(27-20)22-18(25)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBYKZKXWSJHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Bromobenzyl Thio Group: The bromobenzyl thio group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with a thiol group on the thiadiazole ring.

    Attachment of the Naphthamide Group: The final step involves the coupling of the thiadiazole derivative with a naphthamide precursor, typically through an amide bond formation reaction using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzyl thio group may enhance the compound’s binding affinity to its targets, while the naphthamide group can contribute to its overall stability and bioavailability. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Thiadiazole Substituent Amide Group Yield (%) Melting Point (°C) Source
Target Compound 4-Bromobenzylthio 1-Naphthamide N/A N/A N/A
N-(5-((4-Chlorobenzyl)thio)-...acetamide (5j) 4-Chlorobenzylthio Acetamide 82 138–140
N-(5-(Benzylthio)-...acetamide (5h) Benzylthio Acetamide 88 133–135
N-(5-(Ethylthio)-...acetamide (6a) Ethylthio Thiadiazinan-yl 79 179–181
N-(5-((4-Fluorobenzyl)thio)-...acetamide 4-Fluorobenzylthio Acetamide N/A N/A
Compound 4y () p-Tolylamino Acetamide N/A N/A

Key Observations :

  • Amide Group : The 1-naphthamide group distinguishes the target compound from acetamide derivatives (e.g., 5j, 5h), likely improving steric bulk and aromatic stacking.
  • Yields and Melting Points : While yields for the target compound are unavailable, analogs with benzylthio or alkylthio groups show moderate to high yields (68–88%). Melting points for brominated analogs are expected to be higher than chlorinated derivatives due to increased molecular symmetry and halogen size .

Key Observations :

  • Anticancer Potential: Compound 4y, featuring a p-tolylamino substituent, exhibits potent cytotoxicity (IC50 < 0.1 mmol L⁻¹). The target compound’s bromobenzylthio group may similarly enhance DNA intercalation or enzyme inhibition, though direct evidence is needed .
  • Antimicrobial Activity : Chlorobenzylthio (5d) and ethylthio (6a) derivatives show antimicrobial efficacy, suggesting that the bromobenzylthio group in the target compound could exhibit comparable or superior activity due to increased lipophilicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, and how is purity ensured?

Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting thiol-containing intermediates (e.g., 5-substituted-1,3,4-thiadiazol-2-thiols) with brominated aromatic derivatives (e.g., 4-bromobenzyl bromide) in acetone under reflux, followed by purification via recrystallization from ethanol or DMSO/water mixtures . Key steps include:

  • Reaction conditions: Room temperature or reflux in polar aprotic solvents (e.g., acetone).
  • Purification: Evaporation under reduced pressure, washing with water, and recrystallization.
  • Purity validation: Melting point analysis, elemental analysis, and chromatographic techniques (TLC with reported Rf values) .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Answer:
Comprehensive characterization requires:

  • FT-IR: Confirms functional groups (e.g., thioether bonds at ~650 cm<sup>-1</sup>, amide C=O stretches at ~1670 cm<sup>-1</sup>) .
  • NMR (<sup>1</sup>H and <sup>13</sup>C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • Mass spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions) .
  • Elemental analysis: Verifies C, H, N, S composition within ±0.4% deviation .

Basic: What in vitro models and protocols are used to evaluate its anticancer activity?

Answer:
Standard protocols include:

  • Cell lines: MCF-7 (breast cancer) and A549 (lung cancer) .
  • Cytotoxicity assays: MTT or SRB assays with 48–72 hr exposure, reporting IC50 values (e.g., 0.034–0.084 mmol L<sup>–1</sup> for analogous thiadiazoles) .
  • Positive controls: Cisplatin or doxorubicin for activity benchmarking .

Advanced: How can researchers assess the selectivity of cytotoxic effects against cancer vs. normal cells?

Answer:
Selectivity is evaluated using:

  • Non-cancer cell lines: NIH3T3 (mouse fibroblasts) or HEK293 (human embryonic kidney) .
  • Selectivity index (SI): Ratio of IC50 in normal cells to IC50 in cancer cells. For example, compound 4y (a structural analog) showed SI >3 against MCF-7/NIH3T3 .
  • Mechanistic studies: Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to confirm cancer-specific pathways .

Advanced: What computational strategies optimize its pharmacokinetic properties, such as BBB penetration?

Answer:

  • Free Energy Perturbation (FEP): Predicts binding affinity to target receptors (e.g., NMDA receptors) and guides substituent modifications .
  • BBB permeability prediction: Tools like SwissADME or molecular dynamics simulations assess log P and polar surface area (<60 Å<sup>2</sup> for BBB penetration) .
  • Docking studies: Identify interactions with key residues (e.g., hydrogen bonding with Thr<sup>394</sup> in aromatase) .

Advanced: What mechanisms, such as enzyme inhibition, underlie its anticancer effects?

Answer:
Mechanistic insights are derived from:

  • Aromatase inhibition: IC50 values (e.g., 0.062 mmol L<sup>–1</sup> for analog 4y ) via enzyme-linked immunosorbent assays (ELISA) using MCF-7 cells .
  • Lipoxygenase (15-LOX) inhibition: Reduces inflammation-driven tumor progression; measured spectrophotometrically at 234 nm .
  • Proteomics: Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR strategies include:

  • Substituent variation: Modify the 4-bromobenzyl or naphthamide groups to alter steric/electronic effects .
  • Bioisosteric replacement: Replace sulfur with selenium or oxygen in the thiadiazole ring .
  • Pharmacophore mapping: Identify critical moieties (e.g., thioether linkage) using 3D-QSAR models .
  • In vivo validation: Xenograft models (e.g., BALB/c mice) to correlate in vitro SAR with tumor suppression .

Advanced: What strategies mitigate discrepancies in cytotoxicity data across studies?

Answer:

  • Standardized protocols: Use identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
  • Data normalization: Express IC50 relative to internal controls (e.g., cisplatin) and account for batch-to-batch compound variability .
  • Meta-analysis: Compare results across ≥3 independent studies; statistical tools (e.g., ANOVA) identify outliers .

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